molecular formula C10H19NO2S B6149499 tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate, Mixture of diastereomers CAS No. 2172231-30-8

tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6149499
CAS No.: 2172231-30-8
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate: is a chemical compound that exists as a mixture of diastereomers. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a methyl group at the second position and a sulfanyl group at the fourth position. The tert-butyl group is attached to the carboxylate moiety at the first position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.

  • Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate sulfur-containing reagents.

  • Esterification: : The carboxylate group is then esterified using tert-butanol under acidic or basic conditions to form the tert-butyl ester.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyrrolidine ring can be reduced to form a piperidine derivative.

  • Substitution: : The pyrrolidine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed: : The major products include sulfoxides, sulfones, piperidine derivatives, and various substituted pyrrolidines.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology : It can serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands. Medicine Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Other compounds with similar structures include:

  • Pyrrolidine derivatives: : Compounds with various substituents on the pyrrolidine ring.

  • Sulfanyl-containing compounds: : Compounds with sulfur atoms in different positions or functional groups.

Uniqueness: : Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate is unique due to its specific combination of the tert-butyl ester group, the methyl group, and the sulfanyl group on the pyrrolidine ring. This combination provides distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

CAS No.

2172231-30-8

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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